1-azido-4-bromobutane
Overview
Description
1-Azido-4-bromobutane is an organic compound with the molecular formula C4H8BrN3. It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and a bromine atom attached to a butane backbone.
Mechanism of Action
Target of Action
Azides, in general, are known to be great nucleophiles, often used in nucleophilic substitution reactions . They can form carbon-nitrogen bonds efficiently, making them useful in various chemical reactions .
Mode of Action
1-Azido-4-bromobutane, like other azides, acts as a nucleophile in S N 2 reactions . The azide ion (N3-) displaces primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . This reaction usually involves an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent .
Biochemical Pathways
The formation of alkyl azides through s n 2 reactions can be a crucial step in the synthesis of various organic compounds . For instance, organic azides can serve as “masked” amines, which can be reduced to primary amines, liberating N2 in the process .
Result of Action
The result of the action of this compound is the formation of alkyl azides through nucleophilic substitution reactions . These alkyl azides can then be reduced to primary amines, a useful route for the synthesis of primary amines from alkyl halides .
Preparation Methods
1-Azido-4-bromobutane can be synthesized through several methods, with one of the most common routes involving the reaction of 1,4-dibromobutane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The overall reaction can be represented as follows:
Br-(CH2)4-Br+NaN3→Br-(CH2)4-N3+NaBr
This method is favored due to its simplicity and high yield .
Chemical Reactions Analysis
1-Azido-4-bromobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing the bromine atom with other nucleophiles. For example, reacting with sodium methoxide can yield 1-azido-4-methoxybutane.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions for these reactions include aprotic solvents, moderate to high temperatures, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
1-Azido-4-bromobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through nucleophilic substitution and cycloaddition reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal chemistry techniques.
Comparison with Similar Compounds
1-Azido-4-bromobutane can be compared to other azidoalkanes and bromobutanes:
1-Azido-3-bromopropane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1-Azido-5-bromopentane: Has a longer carbon chain, which can affect its physical properties and reactivity.
4-Azidobutylbromide: Another name for this compound, highlighting its structural features
The uniqueness of this compound lies in its balanced reactivity due to the presence of both the azide and bromine functional groups, making it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
1-azido-4-bromobutane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN3/c5-3-1-2-4-7-8-6/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUFGMJQXHPOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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